

# A Comparative Guide to Investigational AstraZeneca Oncology Agents

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification and comparison of key findings for three investigational oncology agents from AstraZeneca's pipeline. As the term "**AZ-2**" did not correspond to a specific publicly disclosed agent, this comparison focuses on three prominent investigational drugs with distinct mechanisms of action: Saruparib (AZD5305), a PARP1 selective inhibitor; AZD5335, a Folate Receptor Alpha (FRα)-targeted Antibody-Drug Conjugate (ADC); and Sonesitatug Vedotin (AZD0901), a Claudin-18.2 (CLDN18.2)-targeted ADC.

The information presented is based on publicly available clinical trial data and scientific publications.

### **Quantitative Data Summary**

The following tables summarize the available quantitative data from key clinical trials for each investigational agent.

Table 1: Saruparib (AZD5305) - PETRA Trial (Phase I/IIa)[1][2][3]



| Endpoint                                             | Patient Population                                                                                                                   | Result                                   |
|------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------|
| Objective Response Rate<br>(ORR)                     | Evaluable patients with<br>measurable disease (n=40)<br>across various solid tumors<br>with BRCA1/2, PALB2, or<br>RAD51C/D mutations | 25% (10 partial responses)               |
| Disease Control Rate (DCR)                           | RECIST-measurable patients (n=22)                                                                                                    | 59% (Stable Disease or Partial Response) |
| Grade ≥3 Treatment-Related<br>Adverse Events (TRAEs) | Total patients (n=61)                                                                                                                | 14.8%                                    |
| Most Common Any-Grade AEs                            | Total patients (n=61)                                                                                                                | Nausea (34.4%), Anemia (21.3%)           |
| Dose Reductions due to AEs                           | Total patients (n=61)                                                                                                                | 3.3%                                     |
| Treatment Discontinuations due to AEs                | Total patients (n=61)                                                                                                                | 1.6%                                     |

Table 2: AZD5335 - FONTANA Trial (Phase I/IIa) in Platinum-Resistant Ovarian Cancer[4][5]



| Endpoint                                                                | Patient Population                              | Result                               |
|-------------------------------------------------------------------------|-------------------------------------------------|--------------------------------------|
| Objective Response Rate (ORR)                                           | Patients with FRα expression >25%               | 53.6%                                |
| Progression-Free Survival<br>(PFS) at Median Follow-up of<br>7.8 months | Patients in 1.6-mg/kg to 2.4-mg/kg dose cohorts | 56.2% of patients had not progressed |
| ORR in 1.6 mg/kg dose cohort                                            | Platinum-resistant ovarian cancer patients      | 56%                                  |
| ORR in 2.0 mg/kg dose cohort                                            | Platinum-resistant ovarian cancer patients      | 56.1%                                |
| ORR in 2.4 mg/kg dose cohort                                            | Platinum-resistant ovarian cancer patients      | 49.2%                                |
| Grade ≥3 Neutropenia (at 2.4 mg/kg dose)                                | Patients who received the 2.4-mg/kg dose        | 45.9%                                |

Table 3: Sonesitatug Vedotin (AZD0901) - Phase I Trial in Gastric/Gastroesophageal Junction (GEJ) Cancer[6][7]

| Endpoint                                   | Patient Population                              | Result                                      |
|--------------------------------------------|-------------------------------------------------|---------------------------------------------|
| Confirmed Objective Response<br>Rate (ORR) | Efficacy analysis set (n=109)                   | 29%                                         |
| Median Duration of Response (DoR)          | Patients with confirmed objective response      | ~8 months                                   |
| Recommended Phase 2 Dose                   | Based on safety, activity, and pharmacokinetics | 2.2 mg/kg every 3 weeks                     |
| Most Frequent Grade 3-4<br>Adverse Events  | Overall patient population                      | Hematologic and gastrointestinal toxicities |

### **Experimental Protocols**



Below are the detailed methodologies for the key clinical trials cited.

## PETRA Trial (NCT04644068) for Saruparib (AZD5305)[1] [3][8][9][10][11]

- Study Design: A Phase I/IIa, open-label, multicenter, modular dose-escalation and doseexpansion study.
- Primary Objective: To assess the safety and tolerability of Saruparib as monotherapy and in combination with other anti-cancer agents.
- · Key Inclusion Criteria:
  - Patients aged 18 years or older.
  - Histologically or cytologically confirmed advanced solid malignancy.
  - Documented germline or somatic mutations in BRCA1/2, PALB2, or RAD51C/D.
  - Tumor types included advanced breast, ovarian, prostate, and pancreatic cancers.
  - Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
  - Life expectancy of at least 12 weeks.
- Treatment Protocol:
  - Saruparib administered orally once daily in continuous 28-day cycles.
  - Dose escalation cohorts ranged from 10 mg to 140 mg daily.
  - The recommended Phase 2 dose was established at 60 mg once daily.[8]
- Key Assessments:
  - Safety and tolerability were monitored through the evaluation of adverse events (AEs),
    dose-limiting toxicities (DLTs), and laboratory parameters.



- Preliminary efficacy was assessed by Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS) according to RECIST v1.1.
- Pharmacokinetics and pharmacodynamics were also evaluated.

## FONTANA Trial (NCT05797168) for AZD5335[13][14][15] [16][17][18]

- Study Design: A modular Phase I/IIa, open-label, multi-center study.
- Primary Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of ascending doses of AZD5335 as monotherapy and in combination with other anticancer agents.
- Key Inclusion Criteria:
  - Patients aged 18 years or older.
  - Advanced solid tumors, with specific cohorts for ovarian cancer and lung adenocarcinoma.
  - Measurable disease per RECIST v1.1.
  - ECOG performance status of 0 or 1.
  - Life expectancy of at least 12 weeks.
  - For participants who have previously received ADCs, a fresh baseline biopsy is required.
- · Treatment Protocol:
  - AZD5335 administered intravenously in 3-week cycles.
  - The study includes dose escalation and dose optimization parts.
  - Module 1 evaluates AZD5335 monotherapy.
  - Other modules assess AZD5335 in combination with agents like Saruparib, Bevacizumab, and Carboplatin.



- Key Assessments:
  - Safety and tolerability are the primary endpoints, monitored via AEs and DLTs.
  - Preliminary efficacy is evaluated through ORR and other measures of tumor response.
  - Tumor biopsies are taken to assess FRα expression levels.

## Phase I Trial (KYM901) for Sonesitatug Vedotin (AZD0901)[6]

- Study Design: A multicenter, open-label, single-arm, Phase I trial with dose-escalation and dose-expansion stages.
- Primary Objectives:
  - Dose-escalation: To evaluate adverse events and dose-limiting toxicities.
  - Dose-expansion: To determine the objective response rate and the recommended Phase 2 dose.
- · Key Inclusion Criteria:
  - Patients with advanced solid tumors, including gastric, gastroesophageal junction, and pancreatic cancers.
  - Patients were recruited from 31 hospital sites in China.
- · Treatment Protocol:
  - Sonesitatug vedotin administered intravenously every 3 weeks.
  - Dose escalation ranged from 0.3 to 3.4 mg/kg.
  - Dose expansion cohorts received 2.2 to 3.0 mg/kg.
- Key Assessments:



- Safety was assessed through the monitoring of adverse events.
- Efficacy was evaluated by the confirmed objective response rate, defined as a partial or complete response verified by follow-up imaging at least 4 weeks after the initial assessment.

### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the mechanisms of action and experimental workflows for the investigational agents.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. targetedonc.com [targetedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. ESMO 2025: First-in-human study of AZD5335, a folate receptor α (FRα)-targeted antibody-drug conjugate, in patients with platinum-resistant recurrent ovarian cancer [clin.larvol.com]
- 6. Sonesitatug vedotin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. healthscout.app [healthscout.app]
- 8. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Comparative Guide to Investigational AstraZeneca Oncology Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605723#independent-verification-of-published-az-2-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com